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Compound of Interest

Compound Name: LRRK2-IN-14

Cat. No.: B12371602

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of
LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).
Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and
development, as it informs on potential off-target effects and helps to elucidate the specific
biological consequences of inhibiting the primary target. This document summarizes the
available quantitative data for LRRK2-IN-14, details relevant experimental methodologies for
assessing kinase selectivity, and provides visual representations of the LRRK2 signaling
pathway and experimental workflows.

Quantitative Kinase Selectivity Data

LRRK2-IN-14 is a macrocyclic inhibitor designed for potent and selective inhibition of LRRK2.
While a comprehensive public KINOMEscan profile for LRRK2-IN-14 is not currently available,
the following table summarizes the known inhibitory activities. For context, we also present the
selectivity data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, to provide a
representative profile for a selective LRRK2 inhibitor.
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. LRRK2-IN-14 LRRK2-IN-1 LRRK2-IN-1
Target Kinase Notes
IC50 (nM) IC50 (nM) K_d_ (nM)
G2019Sis a
LRRK2 common
6.3 6 - )
(G2019S) pathogenic
mutation.
Wild-type
LRRK2 (WT) - 13 -
LRRK2.
Off-target activity
hERG 22,000 - -
for LRRK2-IN-14.
Off-target for
DCLK1 - - 130
LRRK2-IN-1.
Off-target for
DCLK2 - 45 -
LRRK2-IN-1.
Off-target for
MAPK7 (ERKS5) - - 160
LRRK2-IN-1.
Off-target for
PLK4 - - 230
LRRK2-IN-1.
Off-target for
RPS6KA2 - - 360
LRRK2-IN-1.
Off-target for
RPS6KA6 - - 2100
LRRK2-IN-1.
Minimal inhibition
AURKB - >1000 -
by LRRK2-IN-1.
Minimal inhibition
CHEK2 - >1000 -
by LRRK2-IN-1.
Minimal inhibition
MKNK2 - >1000 -
by LRRK2-IN-1.
Minimal inhibition
MYLK - >1000 -

by LRRK2-IN-1.
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Minimal inhibition
by LRRK2-IN-1.

NUAK1 - >1000 -

Minimal inhibition
by LRRK2-IN-1.

PLK1 - >1000 -

Note: The selectivity profile for LRRK2-IN-1 is provided as a representative example of a
selective LRRK2 inhibitor and was determined against a panel of 442 kinases. LRRK2-IN-1
was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the
DMSO control at a concentration of 10 uM in a KINOMEscan™ assay.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately determining the kinase
selectivity of an inhibitor. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (IC50
Determination)

This protocol describes a common method for determining the half-maximal inhibitory
concentration (IC50) of a compound against LRRK2 kinase activity, typically using a
radiometric or luminescence-based assay.

Materials:

e Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)
¢ LRRKtide peptide substrate

o ATP, [y-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

» Kinase assay buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 2 mM DTT, 0.01% Triton X-
100)

e LRRK2-IN-14 or other test compounds dissolved in DMSO
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e Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid) or plate reader for
luminescence

 Scintillation counter or luminescence plate reader
Procedure:

o Compound Preparation: Prepare a serial dilution of LRRK2-IN-14 in DMSO. A typical starting
concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations
(e.g., 100 puM to 0.1 nM).

¢ Reaction Mixture Preparation: In a microcentrifuge tube or multi-well plate, prepare the
kinase reaction mixture containing the kinase assay buffer, a defined concentration of
LRRKtide substrate (e.g., 200 uM), and the desired concentration of ATP (e.g., 100 uM).

e Inhibitor Pre-incubation: Add a small volume of the diluted LRRK2-IN-14 or DMSO (as a
vehicle control) to the reaction mixture.

e Enzyme Addition: Add the recombinant LRRK2 enzyme to the reaction mixture to a final
concentration that yields a linear reaction rate (e.g., 10 nM).

e Reaction Initiation and Incubation: Initiate the kinase reaction by adding [y-3?P]ATP (for
radiometric assay) or cold ATP (for ADP-Glo™ assay). Incubate the reaction at 30°C for a
predetermined time (e.g., 60 minutes).

e Reaction Termination:

o Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto
phosphocellulose paper.

o ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent.
¢ Signal Detection:

o Radiometric Assay: Wash the phosphocellulose paper extensively with the wash buffer to
remove unincorporated [y-32P]ATP. The amount of incorporated 32P is quantified using a
scintillation counter.
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o ADP-Glo™ Assay: After a 40-minute incubation with the ADP-Glo™ Reagent, add the
Kinase Detection Reagent and incubate for another 30-60 minutes. Measure the
luminescence using a plate reader. The amount of ADP produced is proportional to the
light output.

o Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for
each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the
inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the
IC50 value.

KINOMEscan™ Kinase Selectivity Profiling

The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding
assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase captured
on the solid support is quantified using quantitative PCR (gPCR) of a DNA tag conjugated to
the kinase.

Generalized Workflow:

e Compound Submission: The test compound (e.g., LRRK2-IN-14) is provided at a specified
concentration (typically 1 uM or 10 uM for initial screening).

e Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is
used. Each kinase is individually tested with the compound.

o Competition Binding: The DNA-tagged kinase, the test compound, and an immobilized
active-site directed ligand are combined in a multi-well plate. The mixture is incubated to
allow binding to reach equilibrium.

o Capture and Washing: The immobilized ligand, along with any bound kinase, is captured.
Unbound kinase is removed through a series of wash steps.

o Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is
quantified using qPCR.
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o Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the
test compound is compared to a DMSO control. The results are typically expressed as a
percentage of the control. A low percentage indicates strong binding of the compound to the
kinase. For compounds showing significant binding, a dissociation constant (K_d_) can be
determined by running a dose-response curve.

Visualizing LRRK2 Signaling and Experimental

Workflows
LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that plays a central role
in several cellular processes. Its kinase and GTPase activities are implicated in the
pathogenesis of Parkinson's disease. The following diagram illustrates the key components of
the LRRK2 signaling pathway.
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Caption: LRRK2 signaling pathway and its regulation of Rab GTPases.

Experimental Workflow for Kinase Inhibitor Selectivity
Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a
novel kinase inhibitor like LRRK2-IN-14.
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Caption: Workflow for kinase inhibitor selectivity profiling.
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This technical guide provides a foundational understanding of the kinase selectivity profile of
LRRK2-IN-14. As more data becomes publicly available, this document can be updated to
provide an even more comprehensive picture of its activity and potential for therapeutic
development.

 To cite this document: BenchChem. [Understanding the Kinase Selectivity Profile of LRRK2-
IN-14: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371602#understanding-lrrk2-in-14-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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